1-Pyrrolidin-1-ylisoquinolin-5-amine
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Overview
Description
1-Pyrrolidin-1-ylisoquinolin-5-amine is a compound that features a pyrrolidine ring attached to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidin-1-ylisoquinolin-5-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the isoquinoline core. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The isoquinoline core can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-1-ylisoquinolin-5-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated derivatives and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenated isoquinoline derivatives, nucleophiles like amines or thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted isoquinoline derivatives
Scientific Research Applications
1-Pyrrolidin-1-ylisoquinolin-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-1-ylisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets due to its unique stereochemistry and electronic properties . This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidinones share the pyrrolidine ring structure and exhibit similar biological activities.
Isoquinoline derivatives: Compounds such as isoquinoline alkaloids also share the isoquinoline core and have diverse pharmacological properties.
Uniqueness
1-Pyrrolidin-1-ylisoquinolin-5-amine is unique due to the combination of the pyrrolidine ring and isoquinoline core, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-pyrrolidin-1-ylisoquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-12-5-3-4-11-10(12)6-7-15-13(11)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUKYRJYBSPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC3=C2C=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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